(3-Fluoropropyl)(trimethyl)silane

Description

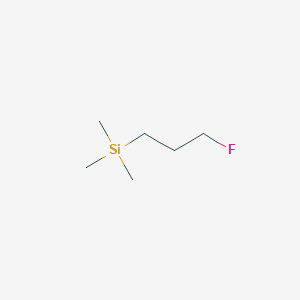

(3-Fluoropropyl)(trimethyl)silane is an organosilicon compound featuring a fluorinated alkyl chain (3-fluoropropyl) attached to a trimethylsilane group. The fluorine atom at the terminal position of the propyl chain imparts unique electronic and steric properties, enhancing thermal stability and lipophilicity compared to non-fluorinated analogs. Such compounds are pivotal in materials science, pharmaceuticals, and agrochemicals due to fluorine's ability to modulate reactivity and biological activity .

Properties

CAS No. |

54655-50-4 |

|---|---|

Molecular Formula |

C6H15FSi |

Molecular Weight |

134.27 g/mol |

IUPAC Name |

3-fluoropropyl(trimethyl)silane |

InChI |

InChI=1S/C6H15FSi/c1-8(2,3)6-4-5-7/h4-6H2,1-3H3 |

InChI Key |

GKGYQUNPRRIUNZ-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)CCCF |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoropropyl)(trimethyl)silane typically involves the reaction of 3-fluoropropyl chloride with trimethylsilane in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:

3-Fluoropropyl chloride+Trimethylsilane→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(3-Fluoropropyl)(trimethyl)silane undergoes various types of chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other functional groups.

Hydrosilylation: The compound can participate in hydrosilylation reactions with alkenes and alkynes.

Oxidation and Reduction: The silicon-hydrogen bond can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.

Hydrosilylation: Catalysts such as platinum or rhodium complexes are often used.

Oxidation and Reduction: Reagents like hydrogen peroxide or lithium aluminum hydride can be employed.

Major Products Formed

Substitution Reactions: Products include various organosilicon compounds with different functional groups.

Hydrosilylation: The major products are organosilicon compounds with added alkyl or alkenyl groups.

Oxidation and Reduction: Products include silanols and siloxanes.

Scientific Research Applications

(3-Fluoropropyl)(trimethyl)silane has a wide range of applications in scientific research:

Chemistry: Used as a reagent for the synthesis of complex organosilicon compounds.

Biology: Employed in the modification of biomolecules and surfaces for biological studies.

Medicine: Investigated for its potential in drug delivery systems and medical imaging.

Industry: Utilized in the production of specialized coatings, adhesives, and sealants.

Mechanism of Action

The mechanism by which (3-Fluoropropyl)(trimethyl)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon-hydrogen bond can undergo activation, leading to the formation of reactive intermediates that participate in further chemical transformations. The fluorine atom can also influence the reactivity and stability of the compound.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features, properties, and applications of (3-Fluoropropyl)(trimethyl)silane with related silanes:

Electronic and Steric Effects

- Fluorine vs. Chlorine : The electronegativity of fluorine (3.98) vs. chlorine (3.16) leads to stronger electron-withdrawing effects, reducing electron density at the silicon center. This increases hydrolysis resistance in fluorinated silanes compared to chlorinated analogs .

- Trifluoropropyl vs. Monofluoropropyl: (3,3,3-Trifluoropropyl)trimethoxysilane exhibits greater thermal stability and chemical inertness due to the trifluoromethyl group, making it suitable for high-performance coatings. In contrast, a single fluorine (as in the hypothetical 3-fluoropropyl analog) offers a balance between lipophilicity and reactivity .

Research Findings and Key Data

- Thermal Stability: (3,3,3-Trifluoropropyl)trimethoxysilane demonstrates decomposition temperatures above 200°C, outperforming non-fluorinated silanes .

- Biological Efficacy : In SAR studies, TMS-substituted compounds exhibit EC₅₀ values <1 µM against plant pathogens, highlighting the importance of substituent size .

- Synthetic Utility : Fluorinated silanes like (3,3-Difluoroallyl)trimethylsilane serve as intermediates in cyclopropanation reactions, leveraging fluorine's electron-withdrawing effects to stabilize reactive intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.